Nisoxetine - 53179-07-0

Nisoxetine

Catalog Number: EVT-277170
CAS Number: 53179-07-0
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nisoxetine is a secondary amino compound that is N-methyl-3-phenylpropan-1-amine substituted at position 3 by a 2-methoxyphenoxy group. It has a role as an antidepressant and an adrenergic uptake inhibitor. It is an aromatic ether and a secondary amino compound.
Nisoxetine is a selective norepinephrine reuptake inhibitor (SNRI) developed in the 1970s. It was originally investigated as an antidepressant but has no current clinical applications aside from being a research standard SNRI. It has been used to research obesity and energy balance, and exerts some local analgesia effects.
Source and Classification

Nisoxetine is classified as a non-tricyclic antidepressant, despite exhibiting similar properties to tricyclic antidepressants. Its primary function is as a potent and selective inhibitor of norepinephrine uptake, which positions it within the category of norepinephrine reuptake inhibitors. The compound's chemical structure is characterized by a phenoxyphenylpropanamine framework, which underlies its mechanism of action and pharmacological effects.

Synthesis Analysis

The synthesis of nisoxetine involves several steps that can be categorized into key reactions. One notable method for synthesizing nisoxetine includes:

  1. Formation of Cyanohydrin: This step utilizes hydroxynitrile lyase to produce enantiopure cyanohydrins from aldehydes.
  2. Reduction: The cyanohydrin is then reduced to an amine using lithium aluminum hydride.
  3. Mitsunobu Reaction: This reaction facilitates the coupling of the amine with various phenolic compounds to form nisoxetine.
Molecular Structure Analysis

Nisoxetine's molecular formula is C17H20N2OC_{17}H_{20}N_2O, and it has a molecular weight of 284.35 g/mol. The structure consists of a phenoxy group attached to a propylamine moiety, resulting in a racemic compound with two enantiomers. The presence of the aromatic rings contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with neurotransmitter transporters .

Chemical Reactions Analysis

Nisoxetine participates in various chemical reactions primarily due to its functional groups:

  • Reuptake Inhibition: As a norepinephrine transporter inhibitor, nisoxetine competes with norepinephrine for binding sites on the transporter protein, effectively blocking its reuptake into presynaptic neurons.
  • Binding Affinity: Studies have shown that nisoxetine exhibits high affinity (K_i = 0.7 nM) for norepinephrine uptake sites, indicating its potency as an inhibitor .
Mechanism of Action

The mechanism of action for nisoxetine revolves around its role as a selective norepinephrine reuptake inhibitor. By binding to the norepinephrine transporter, nisoxetine prevents the reabsorption of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. This action enhances noradrenergic signaling, which is crucial for mood regulation and cognitive function .

Physical and Chemical Properties Analysis

Nisoxetine displays several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of nisoxetine is reported to be around 110-112 °C .
Applications

Nisoxetine has several scientific applications, particularly in neuropharmacology:

  • Research Tool: It serves as a valuable tool for studying norepinephrine transport mechanisms and their implications in neurodegenerative diseases.
  • Fluorescent Probes: Recent developments have led to the creation of nisoxetine-based fluorescent probes that allow visualization of norepinephrine transporters in live cells, enhancing our understanding of noradrenergic signaling pathways .
  • Potential Therapeutics: While primarily used in research settings, there is ongoing interest in exploring nisoxetine's potential therapeutic applications in treating conditions associated with dysregulated norepinephrine levels, such as depression and anxiety disorders .
Historical Development & Pharmacological Evolution

Origins in Antidepressant Drug Discovery at Eli Lilly Laboratories

Nisoxetine (developmental code LY-94939) emerged from Eli Lilly's research in the early 1970s during efforts to develop antidepressants with improved safety profiles. The goal was to retain the efficacy of tricyclic antidepressants (TCAs) while minimizing cardiotoxicity and anticholinergic side effects. Medicinal chemist Bryan B. Molloy and pharmacologist Robert Rathbun collaborated to identify compounds derived from the antihistamine diphenhydramine, which unexpectedly showed monoamine uptake inhibition. Initial screening focused on reversing apomorphine-induced hypothermia in mice (PIHM), a test where TCAs showed efficacy. Richard Kattau identified nisoxetine as a potent agent in this assay, comparable to desipramine in blocking norepinephrine (NE) reuptake in brain synaptosomes. Nisoxetine exhibited high selectivity for the norepinephrine transporter (NET), with minimal effects on serotonin (5-HT) or dopamine (DA) uptake [1].

Preclinical studies by 1976 confirmed nisoxetine's safety in humans at doses effective for NE reuptake inhibition, with no significant electrocardiogram abnormalities or major side effects. Despite promising early results, clinical development was deprioritized in favor of fluoxetine, its serotonin-selective analog. Nisoxetine’s Ki values illustrate its pharmacological profile:Table 1: Selectivity Profile of Nisoxetine

TargetKi Value (nM)Selectivity vs. NET
Norepinephrine Transporter (NET)0.7–4.5Baseline
Serotonin Transporter (SERT)>1000>200-fold
Dopamine Transporter (DAT)>1000>200-fold

Structural Analogues of Diphenhydramine and Phenoxyphenylpropylamine Derivatives

Nisoxetine belongs to the phenoxyphenylpropylamine (PPA) class, structurally derived from diphenhydramine’s ethylamine backbone. Its chemical design features a bicyclic phenoxyphenyl group linked to a propylamine chain, formally known as (±)-γ-(2-methoxyphenoxy)-N-methylbenzenepropanamine hydrochloride. The methoxy group at the 2-position of the phenoxy ring is critical for NET affinity. Minor modifications yielded compounds with divergent selectivity:

  • Diphenhydramine: Parent compound with histamine H1 antagonism and weak monoamine uptake inhibition.
  • Fluoxetine: Replacement of nisoxetine’s methoxy group with a para-trifluoromethyl moiety shifted selectivity to SERT, creating the first SSRI [1] [5].
  • Thionisoxetine: Sulfur substitution enhanced effects on feeding behavior in obesity models [1].

Table 2: Structural Evolution of PPAs

CompoundR-Group ModificationPrimary TargetClinical/Research Outcome
DiphenhydramineNone (baseline)H1 receptorAntihistamine
Nisoxetine2-methoxyphenoxyNETResearch tool
Fluoxetine4-trifluoromethylSERTMarketed SSRI (Prozac®)

The PPA series demonstrated that subtle structural changes dramatically alter transporter affinity. For example, nisoxetine’s ortho-methoxy configuration optimizes NET binding, while fluoxetine’s para-trifluoromethyl group favors SERT [5].

Transition From Clinical Candidate to Research Tool: Comparative Analysis With Fluoxetine

Nisoxetine was discontinued as a clinical candidate by the late 1970s due to Lilly’s strategic shift toward fluoxetine. Fluoxetine’s superior selectivity for SERT aligned with emerging evidence linking serotonin pathways to depression treatment. Consequently, nisoxetine was repurposed as a research tool. Key applications include:

  • Radioligand Development: Tritiated nisoxetine (³H-nisoxetine) became a gold-standard radioligand for NET quantification. It binds with high affinity (Kd = 0.7 nM) to a homogeneous population of NET sites in rat brains, dependent on sodium concentration and heat-sensitive. This allowed precise mapping of NE terminals via autoradiography [1] [6].
  • Obesity and Analgesia Research: Nisoxetine alone showed no effect on food intake in mice but demonstrated synergistic anorexia when combined with dopamine reuptake inhibitors. It also exhibits potent local anesthetic effects—4-fold more potent than lidocaine—via sodium channel blockade, though tissue toxicity concerns limit clinical translation [1] [9].
  • PET Imaging Challenges: Carbon-11-labeled nisoxetine was explored for positron emission tomography (PET) imaging of NET but proved ineffective due to poor blood-brain barrier penetration and rapid metabolism [1].

Nisoxetine remains a critical tool for elucidating noradrenergic mechanisms, contrasting with fluoxetine’s dominance in clinical psychopharmacology. Its legacy underscores how target selectivity driven by chemical modifications dictates a compound’s trajectory from drug candidate to research reagent [1] [4].

Properties

CAS Number

53179-07-0

Product Name

Nisoxetine

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

ITJNARMNRKSWTA-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine
3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
Lilly 135252
Lilly 94939
LY 135252
LY 94939
LY-135252
N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine
nisoxetine
nisoxetine hydrochloride
nisoxetine hydrochloride, (+-)-isomer
nisoxetine, (+-)-isome

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.